

Application Notes and Protocols for 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloro-3-fluorobenzyl bromide*

Cat. No.: *B1586432*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its distinct substitution pattern on the benzene ring provides a versatile scaffold for medicinal chemists and process development scientists to construct complex molecular architectures with desired physicochemical and biological properties. The presence of the reactive benzyl bromide moiety allows for facile nucleophilic substitution reactions, enabling the introduction of this functionalized aromatic ring into a wide range of target molecules.^[1] This document provides a comprehensive guide to the safe handling, storage, and application of **4-Chloro-3-fluorobenzyl bromide**, drawing from established safety data and synthetic protocols.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is fundamental to its safe and effective use in a laboratory setting.

Property	Value	Source(s)
Chemical Name	4-Chloro-3-fluorobenzyl bromide	[1] [2]
Synonyms	α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene	[1] [2]
CAS Number	206362-80-3	[1] [2]
Molecular Formula	C ₇ H ₅ BrClF	[1] [2]
Molecular Weight	223.47 g/mol	[1] [2]
Appearance	White to light yellow or light orange powder/lump	[1]
Melting Point	33 °C	[1]
Purity	≥ 98% (GC)	[1]

Hazard Identification:

4-Chloro-3-fluorobenzyl bromide is classified as a hazardous substance and requires careful handling. The primary hazards associated with this compound are:

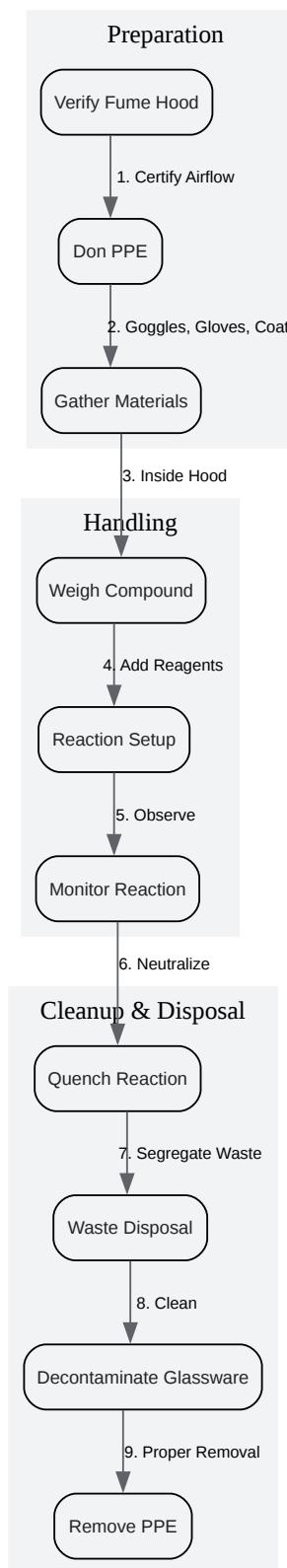
- Corrosivity: It causes severe skin burns and eye damage.[\[3\]](#)[\[4\]](#)
- Irritation: May cause respiratory irritation.[\[3\]](#)
- Toxicity: While full toxicological data is not available, it is presumed to be harmful if swallowed or inhaled.[\[3\]](#)[\[5\]](#)

Safety and Handling

Given its hazardous nature, strict adherence to safety protocols is paramount when working with **4-Chloro-3-fluorobenzyl bromide**.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.


Engineering Controls:

- Fume Hood: All handling of **4-Chloro-3-fluorobenzyl bromide**, including weighing and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
- Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

- Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and contact with dust.[3][7]
- Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[3] Regularly inspect gloves for any signs of degradation or perforation.
- Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[3][5]

The following diagram illustrates the essential safety workflow for handling this compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of **4-Chloro-3-fluorobenzyl Bromide**.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of **4-Chloro-3-fluorobenzyl bromide** and prevent hazardous reactions.

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.^{[3][8]} Recommended storage temperature is between 2-8°C.^[1] The storage area should be designated for corrosive materials.^[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.^[5]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

- Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
- Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.^[6]
- Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.^[6]
- Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.^[3] Seek immediate medical attention.^[3]
- Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.^[3] Seek immediate medical attention.^[3]

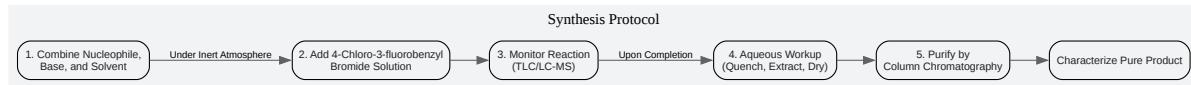
- Inhalation: Move the person to fresh air.[\[3\]](#) If breathing is difficult or has stopped, provide artificial respiration.[\[6\]](#)[\[9\]](#) Seek immediate medical attention.[\[3\]](#)
- Ingestion: Do NOT induce vomiting.[\[3\]](#) Rinse the mouth with water and drink plenty of water. [\[3\]](#) Never give anything by mouth to an unconscious person.[\[6\]](#) Seek immediate medical attention.[\[3\]](#)

Application in Organic Synthesis: A Protocol for Nucleophilic Substitution

4-Chloro-3-fluorobenzyl bromide is an excellent substrate for S_N2 reactions, allowing for the introduction of the 4-chloro-3-fluorobenzyl moiety. The following is a general protocol for the alkylation of a generic nucleophile (Nu-H).

General Protocol for Alkylation

This protocol outlines a typical procedure for the reaction of **4-Chloro-3-fluorobenzyl bromide** with a nucleophile. This is a generalized procedure and may require optimization for specific substrates.


Materials:

- **4-Chloro-3-fluorobenzyl bromide**
- Nucleophile (e.g., a phenol, amine, or thiol)
- Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or THF)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or Et_3N)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: In a fume hood, add the nucleophile (1.0 eq), base (1.2-2.0 eq), and anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.
- Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
- Reagent Addition: While stirring, add a solution of **4-Chloro-3-fluorobenzyl bromide** (1.0-1.2 eq) in the anhydrous solvent dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding water.
 - Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthetic protocol.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for Nucleophilic Substitution.

Waste Disposal

All waste generated from the use of **4-Chloro-3-fluorobenzyl bromide** must be treated as hazardous.

- Segregation: Segregate halogenated organic waste from non-halogenated waste streams.
- Containers: Use clearly labeled, sealed, and appropriate hazardous waste containers.[10]
- Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[11]

Conclusion

4-Chloro-3-fluorobenzyl bromide is a valuable building block in modern organic synthesis. Its reactivity, however, is paired with significant hazards that necessitate stringent safety precautions. By understanding its properties and adhering to the protocols outlined in this guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of pharmaceutical and agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]

- 4. 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | TCI Deutschland GmbH
[tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf
[ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemistry.gatech.edu [chemistry.gatech.edu]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Chloro-3-fluorobenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586432#safety-precautions-and-sds-for-4-chloro-3-fluorobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

